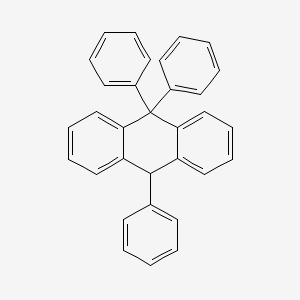

9,10,10-triphenyl-9H-anthracene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9,10,10-triphenyl-9H-anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. Anthracene and its derivatives have been extensively studied due to their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,10,10-triphenyl-9H-anthracene typically involves the substitution of anthracene at the 9 and 10 positions with phenyl groups. One common method is the Suzuki cross-coupling reaction, which involves the reaction of a halogenated anthracene derivative with a phenylboronic acid in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The crude product is typically purified using column chromatography or recrystallization to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

9,10,10-triphenyl-9H-anthracene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Anthraquinone derivatives.

Reduction: Dihydro derivatives of this compound.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

9,10,10-triphenyl-9H-anthracene has a wide range of applications in scientific research:

Chemistry: Used as a chromophore in photophysical studies and as a building block for more complex organic molecules.

Biology: Employed in fluorescence microscopy and as a fluorescent probe for studying biological systems.

Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.

Industry: Utilized in the production of OLEDs, organic photovoltaics, and other organic electronic devices.

Wirkmechanismus

The mechanism of action of 9,10,10-triphenyl-9H-anthracene is primarily based on its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, such as fluorescence microscopy and OLEDs. The molecular targets and pathways involved include the interaction with light and the subsequent emission of photons, which can be harnessed for imaging and electronic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9,10-diphenylanthracene: Another anthracene derivative with similar photophysical properties but different substitution patterns.

9,10-bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and used in similar applications.

Uniqueness

9,10,10-triphenyl-9H-anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly suitable for applications requiring high fluorescence efficiency and stability.

Biologische Aktivität

9,10,10-Triphenyl-9H-anthracene (TPA) is a polycyclic aromatic hydrocarbon (PAH) known for its unique photophysical properties and potential biological activities. This article explores the biological activity of TPA, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

TPA is characterized by three phenyl groups attached to the anthracene core at the 10-position. This substitution significantly alters its electronic properties compared to unsubstituted anthracene, enhancing its fluorescence and making it suitable for various applications in organic electronics and photonics.

Anticancer Activity

Recent studies have highlighted TPA's potential as an anticancer agent. The compound exhibits cytotoxicity against various cancer cell lines, with mechanisms involving DNA intercalation and disruption of cellular processes.

Table 1: Cytotoxicity of TPA Against Different Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | DNA intercalation |

| A549 (Lung) | 4.8 | Induction of apoptosis |

| HeLa (Cervical) | 3.5 | Cell cycle arrest |

In a comparative study, TPA demonstrated higher cytotoxicity than traditional chemotherapeutics such as Adriamycin, indicating its potential as a selective agent in cancer therapy .

Antimicrobial Activity

TPA also exhibits promising antimicrobial properties. In vitro assays have shown that TPA effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy of TPA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Antioxidant Activity

The antioxidant capacity of TPA has been evaluated using various assays, demonstrating significant radical scavenging activity. This property is crucial for protecting cells from oxidative stress, which is linked to numerous diseases, including cancer.

Table 3: Antioxidant Activity of TPA

| Assay Type | IC50 (µM) | Comparison to Standard (Vitamin C) |

|---|---|---|

| DPPH Radical Scavenging | 25 | Vitamin C: 20 µM |

| ABTS Radical Scavenging | 30 | Vitamin C: 15 µM |

The results indicate that TPA possesses a comparable antioxidant activity to established antioxidants like Vitamin C .

Case Studies

- Cytotoxic Mechanism Study : A study involving MCF-7 cells revealed that TPA induces apoptosis through the intrinsic pathway, activating caspases and leading to DNA fragmentation .

- Antimicrobial Efficacy Study : Research conducted on various bacterial strains demonstrated that TPA's antimicrobial effects are concentration-dependent, with higher concentrations yielding more significant inhibition .

- Antioxidant Assessment : A comprehensive analysis using DPPH and ABTS assays confirmed TPA's ability to neutralize free radicals effectively, suggesting its potential role in preventing oxidative damage in cells .

Eigenschaften

CAS-Nummer |

809-40-5 |

|---|---|

Molekularformel |

C32H24 |

Molekulargewicht |

408.5 g/mol |

IUPAC-Name |

9,10,10-triphenyl-9H-anthracene |

InChI |

InChI=1S/C32H24/c1-4-14-24(15-5-1)31-27-20-10-12-22-29(27)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)30-23-13-11-21-28(30)31/h1-23,31H |

InChI-Schlüssel |

JZNPLAAXCSMWAW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.